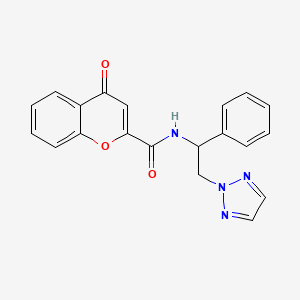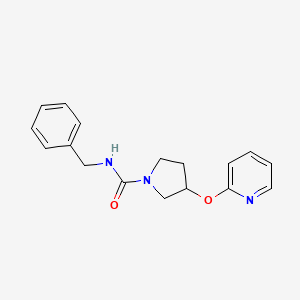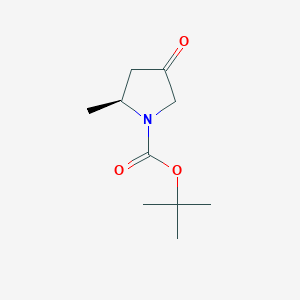![molecular formula C16H13F3N4 B2798699 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole CAS No. 2380098-63-3](/img/structure/B2798699.png)
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole, also known as TAZ1, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAZ1 belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the binding of the compound to the active site of its target enzymes, thereby inhibiting their activity. This compound has been found to bind to the ATP-binding pocket of CDK4 and GSK3β, and to the pleckstrin homology (PH) domain of AKT. The binding of this compound to these enzymes prevents their phosphorylation and activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and suppression of tumor growth in animal models. This compound has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying the role of these enzymes in cellular processes. This compound also exhibits good selectivity for its target enzymes, with minimal off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole could focus on several areas, including the development of more efficient synthesis methods, the identification of new target enzymes, and the evaluation of this compound's therapeutic potential in animal models of disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored, in order to enhance its efficacy and minimize potential side effects. Overall, this compound represents a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole involves the reaction of 1-(6-trifluoromethylpyridin-2-yl)azetidin-3-amine with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield this compound as a white crystalline solid. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Applications De Recherche Scientifique
1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4), glycogen synthase kinase 3β (GSK3β), and protein kinase B (AKT). These enzymes play important roles in cell proliferation, differentiation, and survival, and are therefore attractive targets for drug discovery.
Propriétés
IUPAC Name |
1-[1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4/c17-16(18,19)14-6-3-7-15(21-14)22-8-11(9-22)23-10-20-12-4-1-2-5-13(12)23/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFHGIVOQUEZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C(F)(F)F)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)



![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)


![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)
